N-(6-methyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is a complex organic compound that features a benzothiazole moiety
Mechanism of Action
Target of Action
The primary targets of 4,4’-oxybis(N-(6-methylbenzo[d]thiazol-2-yl)benzamide) are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins, which are key mediators of inflammation . This results in a decrease in inflammation and associated symptoms.
Result of Action
The inhibition of COX enzymes by 4,4’-oxybis(N-(6-methylbenzo[d]thiazol-2-yl)benzamide) leads to a reduction in inflammation . This is evidenced by the compound’s anti-inflammatory activity, as demonstrated by its ability to inhibit albumin denaturation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with methyl isothiocyanate under acidic conditions.
Coupling Reactions: The benzothiazole core is then coupled with 4-aminophenol using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate compound.
Final Assembly: The intermediate is further reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the amide groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, bromine, sulfuric acid, and other electrophilic reagents.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole moiety.
Reduction: Reduced amide groups leading to amines.
Substitution: Substituted aromatic rings with nitro or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, N-(6-methyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its benzothiazole moiety is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its efficacy in targeting specific biological pathways and its potential as a drug candidate.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and dyes. Its stability and reactivity make it suitable for various industrial applications, including the production of high-performance materials.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- 4-(6-methyl-1,3-benzothiazol-2-yl)phenol
- N-(6-methyl-1,3-benzothiazol-2-yl)-4-aminobenzamide
Uniqueness
N-(6-methyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is unique due to its dual benzothiazole moieties, which enhance its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O3S2/c1-17-3-13-23-25(15-17)38-29(31-23)33-27(35)19-5-9-21(10-6-19)37-22-11-7-20(8-12-22)28(36)34-30-32-24-14-4-18(2)16-26(24)39-30/h3-16H,1-2H3,(H,31,33,35)(H,32,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAAHTQAYOGVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC6=C(S5)C=C(C=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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